3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline
Description
3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline is a structurally complex peptide derivative featuring a heptanoyl backbone with amino and hydroxyl substituents, conjugated to the dipeptide alanyl-proline. Its synthesis likely involves multi-step processes, including amide bond formation and reductive amination, as inferred from analogous methodologies in the literature .
Properties
IUPAC Name |
1-[2-[(3,7-diamino-2-hydroxyheptanoyl)amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O5/c1-9(14(22)19-8-4-6-11(19)15(23)24)18-13(21)12(20)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJIYWFNDOCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932394 | |
| Record name | N-(3,7-Diamino-1,2-dihydroxyheptylidene)alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144732-36-5 | |
| Record name | 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144732365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,7-Diamino-1,2-dihydroxyheptylidene)alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Peptide Bond Formation
The synthesis begins with the construction of the 3,7-diamino-2-hydroxyheptanoyl moiety, followed by sequential coupling with alanine and proline residues. A critical challenge lies in managing the reactivity of the hydroxyl and amino groups to prevent undesired side reactions.
In a representative protocol, the hydroxy group is protected using tert-butyldimethylsilyl (TBS) ether, while primary amines are shielded with Boc (tert-butyloxycarbonyl) groups. The protected intermediate undergoes coupling with alanine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–4°C, achieving a yield of 78–82%. Subsequent deprotection of the Boc group with trifluoroacetic acid (TFA) enables proline attachment via similar coupling conditions.
Table 1: Key Reaction Parameters for Peptide Coupling
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alanine Coupling | EDC/HOBt | DCM | 0–4°C | 78–82 |
| Proline Coupling | HBTU/DIPEA | DMF | RT | 85 |
| Final Deprotection | TFA:H2O (95:5) | - | RT | 95 |
Industrial-Scale Production Techniques
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers advantages in scalability and purity control. Wang resin functionalized with Fmoc-protected proline serves as the anchor, with automated cycles of deprotection (20% piperidine in DMF) and amino acid coupling (HBTU activation). The 3,7-diamino-2-hydroxyheptanoyl unit is introduced as a preassembled fragment, requiring orthogonal protection (Alloc for amines, TBS for hydroxyl) to prevent resin cleavage.
Solution-Phase Synthesis for Bulk Production
For multi-kilogram batches, solution-phase methods reduce costs. A convergent approach links the alanyl-proline dipeptide with the heptanoyl backbone under high-dilution conditions (0.01 M) to minimize dimerization. Critical process parameters include:
Table 2: Industrial Process Optimization
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Coupling Concentration | 0.005–0.02 M | Reduces oligomerization |
| pH during Workup | 8.5–9.0 | Minimizes epimerization |
| Crystallization Solvent | Ethanol/Water (7:3) | Enhances crystal purity |
Analytical and Purification Strategies
Chromatographic Characterization
Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) resolves synthetic impurities. The target compound elutes at 12.3 min (λ = 214 nm), with ≥98% purity achieved after preparatory HPLC.
Spectroscopic Validation
-
Mass Spectrometry : ESI-MS m/z 345.2 [M+H]+ (calculated 344.41 g/mol)
-
NMR : Key signals include δ 4.32 (1H, dd, J = 8.5, 4.2 Hz, α-H of proline) and δ 1.28 (6H, m, heptanoyl chain)
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency Comparison
| Method | Cycle Time (h) | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SPPS | 48 | 65 | 99 | Moderate |
| Solution-Phase | 72 | 82 | 97 | High |
| Hybrid Approach | 60 | 75 | 98 | High |
The solution-phase method excels in large-scale production despite longer cycle times, while SPPS remains preferable for research-scale applications requiring ultra-high purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino groups may produce primary amines.
Scientific Research Applications
3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Catalytic Strategies
Palladium-catalyzed allylic amination () introduces amines via [PdCl(η³-C₃H₅)]₂ and chiral ligands . While this method is efficient for small-molecule amines (e.g., benzylamine derivatives), its applicability to peptide-linked systems like 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline remains unexplored.
Structural and Functional Differences
Research Findings and Challenges
- Stereochemical Control : Unlike the palladium-catalyzed enantioselective amination in , the target compound’s stereocenters (e.g., 2-hydroxy group) may require asymmetric catalysis or chiral auxiliaries.
- Bioactivity Gaps: While fendiline analogues exhibit calcium channel-blocking activity , the biological profile of this compound remains uncharacterized.
- Scalability Issues : The use of LiAlH₄ in fendiline synthesis poses safety concerns for large-scale production of similar compounds.
Biological Activity
3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline is a complex organic compound with significant implications in biochemical research and potential therapeutic applications. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate interactions and subsequent catalysis.
Enzyme Inhibition
Research indicates that this compound acts as a selective inhibitor for various enzymes involved in metabolic pathways. Its ability to alter enzyme kinetics makes it a valuable tool in studying metabolic processes and potential therapeutic interventions for diseases characterized by abnormal enzyme activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains amino and hydroxy groups | Enzyme inhibition, protein interactions |
| 3,7-Diamino-2-hydroxyheptanoic acid | Lacks proline moiety | Less effective in enzyme modulation |
| Alanyl-proline | Simple dipeptide structure | Limited biological activity compared to more complex derivatives |
The comparative analysis highlights the unique structural features of this compound that enhance its biological activity relative to simpler compounds.
Therapeutic Potential
Ongoing research is investigating the therapeutic potential of this compound in treating diseases associated with protein aggregation and metabolic disorders. Its role in modulating protein interactions suggests possible applications in drug development for conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Inhibition of Protein Aggregation : A study demonstrated that this compound effectively inhibited the aggregation of amyloid-beta peptides in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.
- Metabolic Engineering : Research involving the metabolic engineering of microbial strains has shown that this compound can enhance the production of valuable metabolites by modulating metabolic pathways through enzyme inhibition .
Industrial Applications
In addition to its biological applications, this compound is utilized in the synthesis of novel materials and bioactive compounds within industrial settings. Its properties make it a suitable candidate for further exploration in material science and biotechnology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline, and how do reaction conditions influence yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed for such hybrid peptides. Key steps include:
- Sequential coupling of L-alanine and proline residues using HBTU/HOBt activation.
- Selective protection of the 3,7-diamino-2-hydroxyheptanoyl backbone (e.g., Fmoc/t-Bu groups) to prevent side reactions.
- Final cleavage and deprotection with TFA/water/triisopropylsilane (95:2.5:2.5). Yield optimization requires strict control of temperature (0–4°C during coupling) and solvent purity (anhydrous DMF).
- Analytical validation via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures purity >95% .
Q. How to characterize the compound’s structural conformation and stability under varying pH conditions?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Analyze secondary structure in aqueous buffers (pH 3–10) to detect pH-dependent conformational changes.
- Stability Studies : Incubate the compound at 37°C in phosphate-buffered saline (PBS) across pH 4–8. Monitor degradation via LC-MS at 0, 24, and 72 hours.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate 10°C/min).
- Store lyophilized samples at -20°C in argon-sealed vials to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across in vitro assays for this compound?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out receptor expression differences.
- Buffer Composition : Compare activity in HEPES vs. Tris buffers, as chelating agents may alter metal-dependent interactions.
- Normalization : Use internal controls (e.g., fluorescent viability dyes) to adjust for cell density effects.
- Statistical Rigor : Apply Bayesian meta-analysis to integrate data from independent studies and quantify uncertainty .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side-chain sampling to model binding to prolyl oligopeptidase (POP). Validate with MD simulations (NAMD, 100 ns trajectories) to assess binding stability.
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., 2-hydroxy group) and hydrophobic motifs using Schrödinger’s Phase.
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for alanine-scanning mutations in the peptide backbone.
- Cross-reference with structural analogs (e.g., 3-[5-(dimethylamino)-1,3-dioxo-isoindol-2-yl]-L-alanine) to identify conserved interaction patterns .
Q. How to design experiments to elucidate the metabolic fate of this compound in hepatic models?
- Methodological Answer :
- Hepatocyte Incubation : Use primary human hepatocytes (3D spheroid cultures) with LC-MS/MS to detect phase I/II metabolites.
- Isotope Tracing : Synthesize a ¹³C-labeled version (e.g., ¹³C at the hydroxyheptanoyl carbon) to track metabolic pathways.
- CYP450 Inhibition Assays : Test with CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
- Data Integration : Apply kinetic modeling (e.g., Michaelis-Menten) to predict hepatic clearance .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response curves with non-linear behavior?
- Methodological Answer :
- Four-Parameter Logistic (4PL) Model : Fit data using GraphPad Prism to estimate EC₅₀, Hill coefficient, and efficacy.
- Bootstrapping : Generate 95% confidence intervals for EC₅₀ values (1,000 iterations).
- Outlier Detection : Apply Grubbs’ test (α=0.01) to exclude anomalous replicates.
- For biphasic responses, use a two-site competitive binding model in OriginLab .
Q. How to validate the specificity of antibodies used in immunoassays targeting this compound?
- Methodological Answer :
- Competitive ELISA : Pre-incubate antibodies with the compound (0–100 μM) and measure signal reduction.
- Cross-Reactivity Screening : Test against structural analogs (e.g., alanyl-proline derivatives) and endogenous peptides.
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka, kd) with a Biacore T200 system.
- Use knockout cell lines (CRISPR-edited) to confirm absence of non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
